molecular formula C27H18Br2N2O3 B302547 5-bromo-N'-[3-bromo-4-(2-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide

5-bromo-N'-[3-bromo-4-(2-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide

Cat. No. B302547
M. Wt: 578.2 g/mol
InChI Key: HMTWKDWDSQBHTN-MNDYBZJGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N'-[3-bromo-4-(2-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide is a synthetic compound with potential applications in scientific research. This compound is also known as BNB and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of BNB is not fully understood. However, studies have shown that BNB can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BNB has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
BNB has been shown to have biochemical and physiological effects on cancer cells. Studies have shown that BNB can induce apoptosis and cell cycle arrest in cancer cells. BNB has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.

Advantages and Limitations for Lab Experiments

One advantage of using BNB in lab experiments is its potential as an anticancer agent. BNB has been shown to inhibit the growth of cancer cells and could be used in the development of new cancer treatments. One limitation of using BNB in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of BNB and its potential side effects.

Future Directions

There are several future directions for research on BNB. One direction is to further investigate its mechanism of action and how it inhibits the growth of cancer cells. Another direction is to study the potential use of BNB in drug delivery systems. Additionally, further studies are needed to determine the toxicity of BNB and its potential side effects. Finally, BNB could be studied for its potential use in combination with other anticancer agents to enhance their effectiveness.
In conclusion, BNB is a synthetic compound with potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anticancer properties and can inhibit the growth of cancer cells. Further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

BNB can be synthesized using a multi-step process. The first step involves the synthesis of 3-bromo-4-(2-naphthylmethoxy)benzaldehyde from 2-naphthol and 3-bromo-4-methoxybenzaldehyde. The second step involves the reaction of 3-bromo-4-(2-naphthylmethoxy)benzaldehyde with 5-bromo-2-carboxybenzohydrazide to yield 5-bromo-N'-[3-bromo-4-(2-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide (BNB).

Scientific Research Applications

BNB has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BNB has anticancer properties and can inhibit the growth of cancer cells. BNB has also been studied for its potential use in drug delivery systems.

properties

Molecular Formula

C27H18Br2N2O3

Molecular Weight

578.2 g/mol

IUPAC Name

5-bromo-N-[(Z)-[3-bromo-4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H18Br2N2O3/c28-22-8-10-24-21(13-22)14-26(34-24)27(32)31-30-15-17-6-9-25(23(29)12-17)33-16-18-5-7-19-3-1-2-4-20(19)11-18/h1-15H,16H2,(H,31,32)/b30-15-

InChI Key

HMTWKDWDSQBHTN-MNDYBZJGSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)COC3=C(C=C(C=C3)/C=N\NC(=O)C4=CC5=C(O4)C=CC(=C5)Br)Br

SMILES

C1=CC=C2C=C(C=CC2=C1)COC3=C(C=C(C=C3)C=NNC(=O)C4=CC5=C(O4)C=CC(=C5)Br)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)COC3=C(C=C(C=C3)C=NNC(=O)C4=CC5=C(O4)C=CC(=C5)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.